molecular formula C24H18F3N3O2S B2635773 3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 692287-36-8

3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B2635773
CAS RN: 692287-36-8
M. Wt: 469.48
InChI Key: NRVVOGLBWZCASN-UHFFFAOYSA-N
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Description

The compound “3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile” has a molecular formula of C24H18F3N3O2S. It has an average mass of 469.479 Da and a mono-isotopic mass of 469.107178 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, and toxicity, can be found on various chemical databases .

Scientific Research Applications

Formation and Utility in Diverse Polycyclic Compounds

A study highlighted the synthesis of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] and other complex derivatives through the reaction of isoquinolinium salts with isatins and malononitrile. These compounds demonstrate the versatility of related nitrobenzylsulfanyl isoquinoline derivatives in forming diverse polycyclic structures with potential biological activity (Jing Sun et al., 2017).

Contribution to Antimicrobial and Antituberculosis Research

Research into 3-heteroarylthioquinoline derivatives, which share structural similarities with the specified compound, has been conducted for their in vitro antituberculosis and cytotoxicity studies. These studies have identified compounds with significant activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of nitrobenzylsulfanyl isoquinoline derivatives in antimicrobial applications (Selvam Chitra et al., 2011).

Insecticidal Applications

The synthesis and toxicological evaluation of new partially hydrogenated isoquinolines against Aphis gossypii reveal the insecticidal potential of nitrobenzylsulfanyl isoquinoline derivatives. These findings indicate the potential of such compounds in agricultural pest control, suggesting another facet of their scientific application (E. A. Bakhite et al., 2022).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of related compounds, demonstrating the chemical diversity achievable with nitrobenzylsulfanyl isoquinoline derivatives. These analyses provide insight into the molecular architecture and potential chemical properties of such compounds, contributing to the field of organic chemistry and material science (D. Lynch & I. Mcclenaghan, 2003).

Novel Synthetic Methods and Characterizations

Research on new synthetic methods and spectral characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives showcases the ongoing development in synthetic chemistry related to nitrobenzylsulfanyl isoquinoline derivatives. These studies not only expand the toolkit for synthesizing complex molecules but also explore their potential applications in pharmaceuticals and materials science (R. Zaki et al., 2017).

properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2S/c25-24(26,27)17-5-3-4-16(12-17)22-20-7-2-1-6-19(20)21(13-28)23(29-22)33-14-15-8-10-18(11-9-15)30(31)32/h3-5,8-12H,1-2,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVVOGLBWZCASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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